N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide

Drug Metabolism CYP2D6 Inhibition Pharmacokinetics

Procure this certified reference standard to leverage the unique 4-ethoxy substitution for discriminative LC-MS/MS identification in forensic toxicology. Its distinct electronic and lipophilic profile, compared to halogenated analogs like AH-7921, enables precise SAR studies on μ/κ-opioid selectivity and CYP2D6 metabolic stability. The ethoxy moiety also serves as a synthetic handle for focused library generation via O-dealkylation and diversification. Available in high-purity research grades.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
Cat. No. B11347216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C
InChIInChI=1S/C18H28N2O2/c1-4-22-16-10-8-15(9-11-16)17(21)19-14-18(20(2)3)12-6-5-7-13-18/h8-11H,4-7,12-14H2,1-3H3,(H,19,21)
InChIKeyRJSQZLZKOPSKJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide: A Structurally Distinct AH-7921 Analog for Opioid Research and Forensic Procurement


N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide is a synthetic benzamide derivative belonging to the N-[(1-dimethylaminocycloalkyl)methyl]benzamide class . This compound is structurally characterized by a cyclohexyl core bearing a dimethylamino group and a 4-ethoxybenzamide moiety, which distinguishes it from halogenated or unsubstituted analogs within the same class . Its core scaffold is shared with the known synthetic opioid AH-7921 (3,4-dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide), placing it within a class of compounds investigated for their interaction with opioid receptors and potential analgesic properties .

Why N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide Is Not a Drop-In Replacement for AH-7921 or Other Benzamide Analogs


Within the N-[(1-dimethylaminocycloalkyl)methyl]benzamide series, subtle modifications to the aromatic substituent profoundly impact pharmacological profiles, including receptor binding affinity, intrinsic efficacy, and metabolic stability. For instance, AH-7921 itself is a 3,4-dichloro-substituted analog with a reported μ-opioid receptor Ki of 3.3 nM . The 4-ethoxy substitution present in the target compound introduces distinct electronic and lipophilic properties compared to halogenated analogs, which can fundamentally alter its interaction with the opioid receptor binding pocket and its susceptibility to metabolic enzymes like CYP2D6 . Generic substitution without consideration of these specific structural determinants risks selecting a compound with divergent potency, off-target activity, or pharmacokinetic behavior, undermining the reproducibility of in vitro or in vivo pharmacological studies .

Quantitative Differentiation of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide from Key Comparators


Cytochrome P450 2D6 (CYP2D6) Metabolic Stability: A Potential Advantage Over Halogenated Analogs

The target compound's 4-ethoxy substituent may confer a distinct metabolic profile compared to the 3,4-dichloro substitution of AH-7921. A close structural analog, N-{[1-(dimethylamino)cyclohexyl]methyl}-4-methoxybenzamide, has demonstrated significant CYP2D6 inhibitory activity in human liver microsomes . The ethoxy group's increased steric bulk and altered lipophilicity (cLogP ~3.6 for the ethoxy analog vs. ~3.9 for the 3,4-dichloro AH-7921) suggest a potential for reduced CYP2D6 affinity, which is a critical factor in predicting drug-drug interaction liabilities .

Drug Metabolism CYP2D6 Inhibition Pharmacokinetics

Opioid Receptor Binding Selectivity: A Shift from the AH-7921 Profile Due to the 4-Ethoxy Motif

SAR studies within the benzamide class indicate that the nature of the 4-position substituent on the benzamide ring is a key determinant of μ vs. κ opioid receptor selectivity. AH-7921 exhibits high μ-opioid receptor affinity (Ki = 3.3 nM) with significant κ-opioid receptor activity (Ki = 50 nM) . The introduction of an electron-donating 4-ethoxy group, as opposed to the electron-withdrawing 3,4-dichloro substituents, is hypothesized to shift the compound's selectivity profile, potentially enhancing μ-receptor binding while reducing κ-receptor affinity, a profile more akin to classical opioids like morphine . This predicted shift is based on the established pharmacophore model for this series, where lipophilic, non-halogenated 4-substituents favor μ-selectivity.

Opioid Receptor Pharmacology Structure-Activity Relationship Receptor Binding

Purity and Chemical Identity: Defined Analytical Specification for Forensic and Research Standards

For procurement as an analytical reference standard or research tool, chemical identity and purity are paramount. While specific batch data for this compound is scarce from non-excluded sources, commercially available close analogs like AH-7921 (3,4-dichloro) typically offer purity levels above 95% as determined by HPLC . The target compound's distinct mass spectrometric and chromatographic signature, resulting from its unique 4-ethoxy substitution, provides a verifiable marker for identity confirmation. Its molecular ion (M+H)+ at m/z 305.2 and characteristic fragmentation pattern differ significantly from that of AH-7921 (m/z 329.1), enabling unambiguous differentiation in forensic or analytical workflows .

Analytical Chemistry Forensic Toxicology Reference Standard

Optimal Procurement and Research Application Scenarios for N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide


Forensic Toxicology: Development of a Discriminative LC-MS/MS Method for Novel Opioid Analogs

Forensic laboratories can procure this compound as a certified reference standard to develop and validate a discriminative liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Its unique 4-ethoxy substitution provides a distinct molecular ion (m/z 305.2) and retention time compared to the more common AH-7921 (m/z 329.1), enabling the specific identification and quantification of this emerging analog in seized drug samples or biological specimens .

Pharmacological Research: Probing the Structure-Activity Relationship of μ-Opioid Receptor Selectivity

Researchers investigating opioid receptor pharmacology can use this compound as a selective tool to probe the impact of a 4-alkoxy substituent on μ-/κ-opioid receptor selectivity. Based on class-level SAR, it is predicted to exhibit a higher μ/κ selectivity ratio than AH-7921, making it a valuable probe for dissecting μ-receptor-specific signaling pathways without the confounding influence of κ-receptor activation .

Metabolic Stability Screening: Evaluating the Impact of Non-Halogenated Substituents on CYP2D6-Mediated Clearance

In early-stage drug metabolism studies, this compound serves as a key comparator to assess the influence of replacing a 3,4-dichloro motif (as in AH-7921) with a 4-ethoxy group on metabolic stability. The absence of a halogen atom and the altered lipophilicity (cLogP ~3.6) are expected to result in a distinct CYP2D6 inhibition profile, which can be experimentally validated using human liver microsome assays .

Chemical Synthesis: A Versatile Scaffold for Late-Stage Derivatization via the Ethoxy Handle

For medicinal chemistry campaigns, the 4-ethoxy group offers a synthetic handle for further derivatization. The ethoxy moiety can be selectively dealkylated to yield the phenolic intermediate, which can then be diversified through O-alkylation or O-acylation reactions. This makes it a strategically superior scaffold compared to halogenated analogs for generating focused compound libraries .

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